molecular formula C13H7Cl2F3N2O4S B009513 Flusulfamide CAS No. 106917-52-6

Flusulfamide

Cat. No. B009513
CAS RN: 106917-52-6
M. Wt: 415.2 g/mol
InChI Key: GNVDAZSPJWCIQZ-UHFFFAOYSA-N
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Description

Flusulfamide is primarily a soil-applied fungicide. It controls the myxomycete fungi, Plasmodiophora brassicae (clubroot of brassicas), Spongospora subterranea (powdery scab of potatoes), and Streptomyces scabies .


Molecular Structure Analysis

Flusulfamide has a molecular weight of 415.2. It appears as light yellow crystals with a density of 1.739 g/cm3 at 23 °C .


Chemical Reactions Analysis

Flusulfamide acts against resting spores of certain fungi. It’s detected by high-performance liquid chromatography on resting spores treated with Flusulfamide for 30 minutes, indicating that the chemical is adsorbed onto resting spores .


Physical And Chemical Properties Analysis

Flusulfamide has a melting point of 169.7-171.0 °C. Its solubility in water is 2.9 mg/kg at 25 °C. The partition coefficient (n-octanol and water) is logP = 2.8 .

Scientific Research Applications

Control of Clubroot Disease in Chinese Cabbage

Flusulfamide has been investigated for its mode of action against Plasmodiophora brassicae Woronin, a pathogen that causes clubroot disease in Chinese cabbage . The fungicide was found to be ineffective against P. brassicae established within cortical cells of the host root. However, it was found to suppress root-hair infection and club formation when applied to soil infested with resting spores .

Inhibition of Resting Spore Germination

Flusulfamide directly acts against resting spores of P. brassicae. When placed in root exudates of Chinese cabbage, untreated resting spores germinated at a high frequency while flusulfamide-treated resting spores hardly germinated at all . This suggests that flusulfamide suppresses clubroot disease by inhibiting germination of P. brassicae resting spores through adsorption onto their cell walls .

Impact on Soil Microbial Biomass

The effects of flusulfamide on soil microbial biomass have been assessed through soil ATP content . A fast reduction of soil ATP content up to 60% was detected after one day of flusulfamide application on soils. However, a gradual recovery of soil ATP content initiated at day-3 after the application of such a fungicide .

Use Against a Narrow Range of Fungal Pathogens

Flusulfamide belongs to the benzenesulfonanilide chemical class and is a niche product active against a narrow range of fungal pathogens . It is a polar compound but has relatively low water solubility due to its high melting point .

Mechanism of Action

Target of Action

Flusulfamide primarily targets the myxomycete fungi, including Plasmodiophora brassicae (clubroot of brassicas), Spongospora subterranea (powdery scab of potatoes), and Streptomyces scabies (common potato scab) . These fungi are responsible for various plant diseases, and Flusulfamide acts against them to control their spread .

Mode of Action

Flusulfamide acts by preventing the germination of both resting spores and secondary zoospores . This is achieved through the cleavage of key structures within the spore walls . The fungicide directly acts against resting spores . When placed in root exudates of Chinese cabbage, untreated resting spores germinated at a high frequency while flusulfamide-treated resting spores hardly germinated at all .

Biochemical Pathways

Flusulfamide affects the germination process of the fungal spores. It inhibits the biochemical events occurring in the pathogen’s cells .

Pharmacokinetics

It is known that flusulfamide is primarily a soil-applied fungicide . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties are likely to be influenced by soil characteristics and environmental conditions.

Result of Action

The result of Flusulfamide’s action is the suppression of diseases caused by the targeted fungi. By inhibiting spore germination, Flusulfamide prevents the fungi from infecting plants and causing disease . This results in healthier plants and improved crop yields .

Action Environment

The action of Flusulfamide is influenced by environmental factors. Its effectiveness is determined by physicochemical properties such as solubility in water, log Pow, and stability to biotic and abiotic degradation processes . The fungicide can be incorporated into the soil or applied directly to tubers and transplants prior to planting . In field trials, Flusulfamide, used at very much lower application rates, gave greater disease control than reference products .

properties

IUPAC Name

4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2F3N2O4S/c14-10-3-2-8(6-9(10)13(16,17)18)25(23,24)19-12-4-1-7(20(21)22)5-11(12)15/h1-6,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVDAZSPJWCIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057929
Record name Flusulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flusulfamide

CAS RN

106917-52-6
Record name Flusulfamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106917-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flusulfamide [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106917526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flusulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUSULFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKO7028G4U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a 400 ml flask, 200 ml of o-xylene, 1 ml of pyridine and 1.7 g (0.01 mole) of 2-chloro-4-nitroaniline were charged. While stirring the contents at room temperature, 2.8 g (0.01 mole) of 4-chloro-3-trifluoromethylbenzenesulfonylchloride was added dropwise at room temperature over 30 minutes. Thereafter, the reaction mixture was heated and stirred for 10 hours under reflux (140°-145° C.). After cooling the reaction mixture to room temperature, it was thoroughly washed first with dilute hydrochloric acid and then with water. Subsequent to its dehydration with anhydrous sodium sulfate, o-xylene was distilled off under reduced pressure. The residue was subjected to silica gel chromatography (eluent: benzene) to isolate the intended Compound 3. m.p. 156°-158° C., yield 2.3 g (55%).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does flusulfamide interact with its target and what are the downstream effects?

A: Flusulfamide inhibits the germination of Plasmodiophora brassicae resting spores. [] While the precise mechanism remains unclear, research suggests that flusulfamide disrupts primary zoosporogenesis, the initial stage of spore germination. [] Transmission electron microscopy revealed that flusulfamide treatment halted this process in the early phase. []

Q2: What is the molecular formula, weight, and available spectroscopic data for flusulfamide?

A2: * Molecular formula: C13H9Cl2F3N2O4S * Molecular weight: 413.2 g/mol

Q3: Are there any known compatibility issues with flusulfamide in formulations or application methods?

A3: The research mentions the successful formulation of flusulfamide into various forms for agricultural application, including:

  • Dust powder (DP): []
  • Granules (GR): []
  • Soil drench solutions: []

Q4: Does flusulfamide exhibit any catalytic properties?

A4: The provided research focuses primarily on flusulfamide's fungicidal activity against clubroot disease. There is no mention of catalytic properties or applications for this compound.

Q5: Have any computational chemistry or modeling studies been conducted on flusulfamide?

A5: The provided research papers do not delve into computational chemistry or modeling studies related to flusulfamide.

Q6: How do structural modifications of flusulfamide affect its activity against Plasmodiophora brassicae?

A: Research indicates that the sulfonanilide moiety in flusulfamide plays a crucial role in its efficacy against clubroot disease. [] Specifically, derivatives with 2-chloro-4-trifluoromethylanilide and 2-chloro-4-nitroanilide substitutions demonstrated increased activity. [] This highlights the importance of these specific structural features for the fungicidal action of flusulfamide.

Q7: What are the common formulations of flusulfamide and are there any strategies to improve its stability, solubility, or bioavailability?

A: Flusulfamide is commonly formulated as a dust powder (DP) and granules (GR) for soil application. [] Information regarding strategies for improving its stability, solubility, or bioavailability is limited in the provided research.

Q8: Is there any information on the absorption, distribution, metabolism, and excretion (ADME) of flusulfamide in plants or the environment?

A8: The provided research primarily focuses on the fungicidal activity of flusulfamide and doesn't delve into its environmental fate or ADME in plants. Further research is needed to understand these aspects comprehensively.

Q9: What are the typical in vitro and in vivo methods used to assess the efficacy of flusulfamide against clubroot disease?

A9: Research commonly evaluates flusulfamide's efficacy using:

  • In vitro assays: Assessing the inhibition of Plasmodiophora brassicae resting spore germination. []
  • In vivo experiments: Conducted in controlled environments (greenhouses) [] or under field conditions [, , ] using susceptible cruciferous crops like Chinese cabbage.

Q10: Are there any known cases of resistance to flusulfamide in Plasmodiophora brassicae populations?

A10: The development of resistance is a significant concern with any pesticide. While the provided research does not specifically mention flusulfamide resistance in Plasmodiophora brassicae, it is an area that warrants monitoring and further investigation.

Q11: What are the known toxicological effects of flusulfamide and its safety profile?

A11: The provided research focuses on flusulfamide's efficacy against clubroot and doesn't provide detailed toxicological data. Always refer to the product's Safety Data Sheet (SDS) for comprehensive safety information.

Q12: Are there any studies on targeted delivery of flusulfamide or the use of biomarkers to assess treatment efficacy?

A12: The research presented does not discuss targeted delivery systems or the use of biomarkers for flusulfamide.

Q13: What analytical methods are used for the detection and quantification of flusulfamide?

A: High-performance liquid chromatography (HPLC) with UV detection (UVD) and mass spectrometry (MS) is a commonly employed technique for analyzing flusulfamide residues in agricultural products. [, ] This approach allows for sensitive and specific detection and quantification of the fungicide in complex matrices.

Q14: Are there any viable alternatives to flusulfamide for clubroot control?

A14: The research explores several alternative approaches for managing clubroot disease, including:

  • Biological control: Using beneficial antagonists like Trichoderma species, Bacillus species, and Pseudomonas species. [, ]
  • Cultural practices: Adjusting soil pH using lime to create less favorable conditions for P. brassicae. [, , ]
  • Crop rotation: Introducing non-host crops to break the disease cycle. []

Q15: What are some key milestones in clubroot research and the development of flusulfamide as a control agent?

A15: Key milestones and research areas include:

  • Screening and development of resistant cultivars: Breeding programs continuously strive to develop cruciferous crop varieties with resistance to various P. brassicae races. []
  • Evaluation of alternative control methods: Exploring biological control agents, cultural practices, and integrated pest management strategies to reduce reliance on chemical treatments. [, ]

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